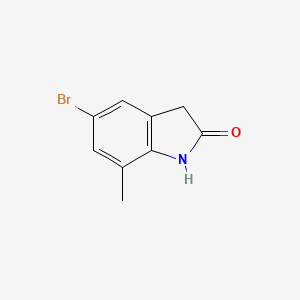

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-bromo-7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNDURZLKXBGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260761-08-7 | |

| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 7-methyl-2,3-dihydro-1H-indol-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield different dihydroindole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted indole derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of 2,3-dihydroindole derivatives.

Scientific Research Applications

Synthesis and Derivatives

The preparation of 5-bromo-7-methylindole, a related compound, has been documented, highlighting methods involving iodination, Sonogashira coupling reaction, and ring-closing reactions, using 4-bromo-2-methylaniline as a starting material . Additionally, research focuses on synthesizing new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles, which are relevant to the structural class of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one .

Structural and Chemical Information

This compound has the molecular formula . Its SMILES notation is CC1=CC(=CC2=C1NC(=O)C2)Br, and its InChI code is InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) . PubChem also lists its predicted collision cross sections for various adducts .

Related Compounds and Applications

While specific applications for this compound are not detailed in the provided texts, the broader context of indole derivatives suggests potential uses. For instance, indoles and substituted indole derivatives are recognized as important compounds with biological activity, finding applications in medicine for treating migraines and as anticancer agents . Moreover, hydrazones, Schiff bases, and phenyl hydrazones of isatins (isatin being an indole-2,3-dione derivative) have been synthesized and studied .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to biological receptors, influencing various biochemical processes. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one with structurally related indolinone derivatives, focusing on substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects on Reactivity :

- Bromine at position 5 (common in all brominated analogs) enhances electrophilic aromatic substitution reactivity. Methyl or acetyl groups at position 7/5 modulate steric bulk and electron density, influencing binding to biological targets .

- Compounds with extended conjugated systems (e.g., 3-pyrrole or 3-pyrazole substituents) exhibit redshifted UV-Vis absorption, relevant for photodynamic therapy .

Biological Activity: The butanoyl-pyrrole hybrid (C₁₇H₁₇N₂O₂) demonstrated 49% yield in synthesis and inhibited Tousled-like kinase 2 (TLK2), a target in DNA repair pathways . The acetyl-pyrazole derivative (C₁₅H₁₃N₂O₂) showed 71% yield and was incorporated into a hybrid molecule with dual HDAC/VEGFR inhibition, enhancing cytotoxicity in triple-negative breast cancer cells .

Synthetic Accessibility: Brominated indolinones are typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, 5-bromo-3-hydroxy-3-phenacyl-indolinone (C₁₆H₁₂BrNO₃) was prepared via nucleophilic addition to isatin derivatives .

Physicochemical Properties: Lipophilicity varies significantly: The methyl-substituted target compound (logP ~2.1) is less polar than the hydroxyl-phenacyl analog (logP ~1.5), impacting membrane permeability .

Biological Activity

5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN, with a molecular weight of approximately 227.1 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the indole structure, which is known for its diverse biological activities.

Biological Activities

Pharmacological Properties:

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia and breast cancer cell lines, showing potential as an anticancer agent.

- Neuroprotective Effects: The compound has been evaluated for its interaction with neurotransmitter receptors, indicating possible neuroprotective properties. It may modulate receptor activity, which could be beneficial in treating neurodegenerative diseases.

Mechanisms of Action:

The biological activity of this compound is believed to involve:

- Receptor Binding: Studies have demonstrated that this compound interacts with melatonin receptors (MT1 and MT2), influencing melatonin signaling pathways. This interaction could play a role in regulating circadian rhythms and neuroprotection .

- Apoptosis Induction: In cancer studies, the compound has been shown to trigger apoptotic pathways in various cancer cell lines through caspase activation and other mechanisms .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

These methods highlight the versatility in synthesizing this compound and its derivatives.

Case Studies and Research Findings

- Anticancer Activity Study:

- Neuroprotective Study:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, bromination of indole precursors using reagents like CuI in PEG-400/DMF mixtures (yielding ~50% after purification via flash chromatography) . Key intermediates are characterized by -NMR, -NMR, and HRMS to confirm structural integrity. TLC (Rf = 0.30 in 70:30 EtOAc/hexane) is used to monitor reaction progress .

Q. How is the purity of this compound validated in academic settings?

- Methodology : Purity is assessed using HPLC with UV detection (λ = 254 nm) and mass spectrometry. For instance, FAB-HRMS analysis (m/z 427.0757 [M+H]+) ensures molecular accuracy, while -NMR integration quantifies impurities like residual solvents . Flash column chromatography with gradients (e.g., EtOAc/hexane) is critical for isolating ≥95% pure product .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 346.18 g/mol for analogs ), while -NMR identifies substituents (e.g., methyl at δ 2.3 ppm, bromine’s deshielding effects). IR spectroscopy detects carbonyl stretches (~1700 cm) in the indol-2-one core .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the biological activity of this compound analogs?

- Methodology : Comparative SAR studies using fluorinated/brominated analogs (e.g., 5-bromo-7-fluoro derivatives ) assess binding affinity to targets like kinase enzymes. Halogens enhance lipophilicity and electronic effects, measured via IC assays. Computational docking (e.g., AutoDock Vina) models interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

- Methodology : Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile in halogenation steps may reduce side products . Discrepancies in NMR splitting patterns are resolved by variable-temperature NMR to rule out dynamic effects .

Q. How does the absence of an N-H bond in 2,3-dihydroindol-2-one derivatives affect intermolecular interactions?

- Methodology : X-ray crystallography reveals packing motifs (e.g., π-π stacking vs. van der Waals interactions in N-methylated analogs ). Solubility studies in polar vs. nonpolar solvents correlate hydrogen-bonding capacity with bioavailability. Molecular dynamics simulations quantify interaction energies with protein targets .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?

- Methodology : Fluorination via SNAr reactions requires careful control of temperature and base strength (e.g., KF in DMSO at 80°C). LC-MS monitors fluorinated intermediates, while -NMR tracks regioselectivity. Sodium borohydride reduction of ketone precursors (e.g., 4-bromo-7-fluoro-indanone) ensures hydroxyl group retention .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.